molecular formula C9H13N3O B2974056 N-[2-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide CAS No. 1536763-61-7

N-[2-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide

Cat. No.: B2974056
CAS No.: 1536763-61-7
M. Wt: 179.223
InChI Key: OGUZKJIRSCNCPM-UHFFFAOYSA-N
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Description

N-[2-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide is an organic compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide typically involves the reaction of 1-methylpyrazole with an appropriate alkylating agent to introduce the ethyl group, followed by the addition of a prop-2-enamide group. The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

N-[2-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide include:

Uniqueness

This compound is unique due to its specific structure, which includes a pyrazole ring and a prop-2-enamide group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-3-9(13)10-5-4-8-6-11-12(2)7-8/h3,6-7H,1,4-5H2,2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUZKJIRSCNCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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